3-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No.: 1040663-77-1
Cat. No.: VC11960605
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040663-77-1 |
|---|---|
| Molecular Formula | C24H22N4O2S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O2S/c1-27-23(30)22-21(18(14-25-22)16-8-3-2-4-9-16)26-24(27)31-15-20(29)28-13-7-11-17-10-5-6-12-19(17)28/h2-6,8-10,12,14,25H,7,11,13,15H2,1H3 |
| Standard InChI Key | KJAOOZSDSNFRIA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC5=CC=CC=C54 |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC5=CC=CC=C54 |
Introduction
The compound 3-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidines. It features a unique arrangement of functional groups, including a tetrahydroquinoline moiety and a sulfanyl group, which are crucial for its chemical properties and biological activity.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available literature, but it can be inferred from its structural components.
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Molecular Weight: Approximately 348.44 g/mol for a similar compound, suggesting a comparable molecular weight for this compound.
Structural Components
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Tetrahydroquinoline Moiety: This part of the molecule is known for its role in various biological activities.
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Sulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.
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Pyrrolo[3,2-d]pyrimidinone Structure: A heterocyclic ring system that is significant in medicinal chemistry.
Solubility and Stability
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The compound is expected to have moderate solubility in organic solvents due to its hydrophobic phenyl group and polar functional groups.
Synthesis Steps
The synthesis of 3-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and catalysts. Techniques like chromatography are used for purification.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the synthesis.
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Mass Spectrometry (MS): Employed for identifying the molecular weight and fragmentation patterns.
Mechanism of Action
While the exact mechanism of action for this compound is not fully elucidated, related thioxopyrimidine derivatives have shown antimicrobial or anticancer activities through enzyme inhibition or disruption of cellular processes.
Potential Applications
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Medicinal Chemistry: The compound's unique structure suggests potential applications in developing therapeutic agents.
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Pharmacology: Its biological activity could be leveraged for treating various diseases, pending further research.
Synthesis Conditions
| Condition | Description |
|---|---|
| Temperature | Controlled for optimal yield |
| Solvent | Polar aprotic solvents often used |
| Catalysts | Bases or acids may be employed |
Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight identification |
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